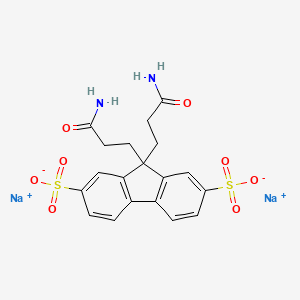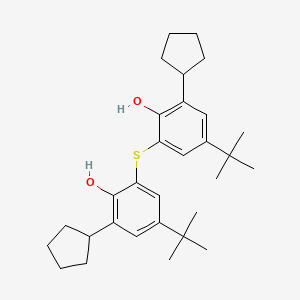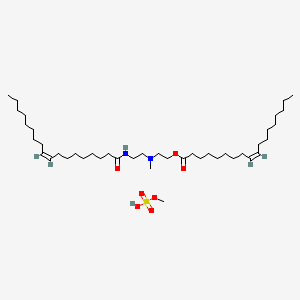
2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) is a complex organic compound with the molecular formula C42H82N2O7S and a molecular weight of 759.17468 . This compound is known for its unique structure, which includes oleoylamino and oleate groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) involves multiple steps. The primary synthetic route includes the reaction of oleic acid with ethylenediamine to form oleoylaminoethylamine. This intermediate is then reacted with methyl iodide to introduce the methyl group. Finally, the product is treated with oleic acid and methyl sulphate to yield the desired compound .
Analyse Chemischer Reaktionen
2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, resulting in the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and oleoylamino groups, using reagents like sodium hydroxide or halogenated compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of microbial cell membranes, contributing to its antimicrobial properties. Additionally, it may interact with specific molecular targets, such as enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) include:
2-(Methyl(2-(stearoylamino)ethyl)amino)ethyl stearate, mono(methyl sulphate): This compound has a similar structure but with stearic acid instead of oleic acid.
2-(Methyl(2-(palmitoylamino)ethyl)amino)ethyl palmitate, mono(methyl sulphate): This compound features palmitic acid in place of oleic acid.
2-(Methyl(2-(linoleoylamino)ethyl)amino)ethyl linoleate, mono(methyl sulphate): This compound contains linoleic acid instead of oleic acid.
The uniqueness of 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) lies in its specific fatty acid composition, which influences its physical and chemical properties .
Eigenschaften
CAS-Nummer |
82799-39-1 |
|---|---|
Molekularformel |
C41H78N2O3.CH4O4S C42H82N2O7S |
Molekulargewicht |
759.2 g/mol |
IUPAC-Name |
methyl hydrogen sulfate;2-[methyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H78N2O3.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(44)42-36-37-43(3)38-39-46-41(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21H,4-17,22-39H2,1-3H3,(H,42,44);1H3,(H,2,3,4)/b20-18-,21-19-; |
InChI-Schlüssel |
ROAKSCITFUYHQN-YIQDKWKASA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(C)CCOC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(C)CCOC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
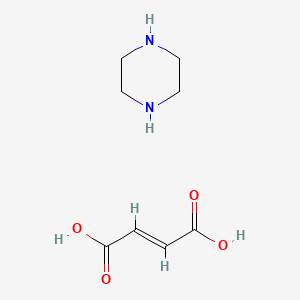
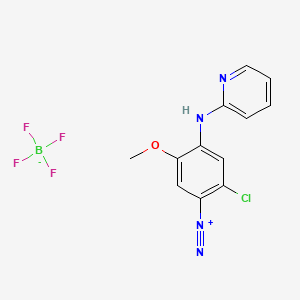

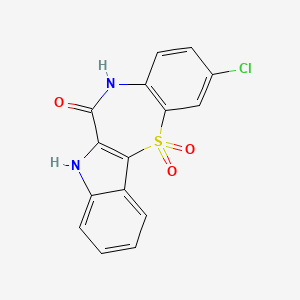

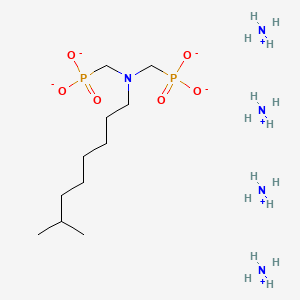
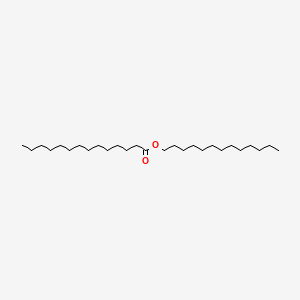
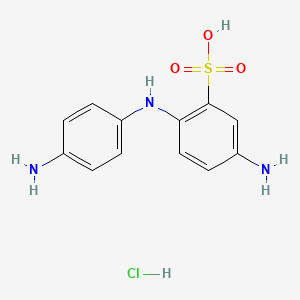
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
